molecular formula C10H15NO4S3 B3001936 4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine CAS No. 1448069-40-6

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine

Cat. No.: B3001936
CAS No.: 1448069-40-6
M. Wt: 309.41
InChI Key: YVVGSQVRJAMRRB-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with methylsulfonyl and thiophen-2-ylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine typically involves the reaction of piperidine with methylsulfonyl chloride and thiophen-2-ylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylsulfonyl)-1-(phenylsulfonyl)piperidine
  • 4-(Ethylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine
  • 4-(Methylsulfonyl)-1-(furan-2-ylsulfonyl)piperidine

Uniqueness

4-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)piperidine is unique due to the presence of both methylsulfonyl and thiophen-2-ylsulfonyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.

Properties

IUPAC Name

4-methylsulfonyl-1-thiophen-2-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4S3/c1-17(12,13)9-4-6-11(7-5-9)18(14,15)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVGSQVRJAMRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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